molecular formula C14H13NO3S B2407514 Methyl 3-acetamido-5-phenylthiophene-2-carboxylate CAS No. 100867-05-8

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate

Cat. No.: B2407514
CAS No.: 100867-05-8
M. Wt: 275.32
InChI Key: LQHICANBNSHMOZ-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an acetamido group, a phenyl group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetamido group can form hydrogen bonds, while the phenyl and thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-acetamido-5-phenylfuran-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Methyl 3-acetamido-5-phenylpyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a thiophene ring.

    Methyl 3-acetamido-5-phenylpyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring

Uniqueness

Methyl 3-acetamido-5-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The sulfur atom in the thiophene ring can participate in various interactions, making it a versatile scaffold for chemical and biological applications .

Properties

IUPAC Name

methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHICANBNSHMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325304
Record name methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100867-05-8
Record name methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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